Manumycin F
CAS No.: 156317-47-4
Cat. No.: VC21158129
Molecular Formula: C31H34N2O7
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156317-47-4 |
|---|---|
| Molecular Formula | C31H34N2O7 |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | (2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide |
| Standard InChI | InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+ |
| Standard InChI Key | SSHVAUUEPNULMP-XCTDESGWSA-N |
| Isomeric SMILES | C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |
| SMILES | C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
| Canonical SMILES | C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
Introduction
Chemical Structure and Properties
Manumycin F possesses a complex molecular architecture characterized by the chemical formula C31H34N2O7 and a molecular weight of 546.6 g/mol . Its full chemical name is (2E,4E,6E)-7-Cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide . This lengthy chemical name reflects the compound's structural complexity and multiple stereochemical features.
Structurally, Manumycin F is classified as a member of cyclohexenones and displays the characteristic structural elements of the manumycin family . A distinctive feature of Manumycin F is the S configuration at C-4 in the epoxycyclohexenone moiety, which was precisely determined using CD (circular dichroism) exciton chirality methods . The compound contains multiple conjugated triene systems with defined stereochemistry, as indicated by the (2E,4E,6E) and (1E,3E,5E) designations in its chemical name.
The structure includes several key functional groups that contribute to its biological activity, including an epoxide ring, hydroxyl groups, and amide linkages. These structural elements likely play crucial roles in the compound's interaction with biological targets.
Table 1: Chemical and Physical Properties of Manumycin F
| Property | Value |
|---|---|
| Chemical Formula | C31H34N2O7 |
| Molecular Weight | 546.6 g/mol |
| Stereochemistry | S configuration at C-4 in the epoxycyclohexenone moiety |
| Classification | Cyclohexenone; Manumycin-type antibiotic |
| Structural Features | Multiple conjugated triene systems, epoxide ring, hydroxyl groups, amide linkages |
| Creation Date (PubChem) | 2006-10-25 |
| Modification Date (PubChem) | 2025-03-08 |
| Activity | Description | Target/Effect |
|---|---|---|
| Antibacterial | Active against Gram-positive bacteria | Bacterial cellular components |
| Enzyme Inhibition | Moderate inhibitory effects | Farnesylation of p21 ras protein |
| Cytotoxicity | Weak activity | Human colon tumor cell line HCT-116 |
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